7-Methyl-1,5-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,5-dioxaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of diols with ketones under acidic conditions to form spiroketals. One common method is the acid-catalyzed cyclization of 1,7-dioxaspiro[5.5]undecane derivatives . The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding spiroketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert spiroketals to spiroalcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted spiro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include spiroketones, spiroalcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A parent compound with similar structural features but lacking the methyl group.
1,3-Dioxane derivatives: Compounds with similar oxygen-containing rings but different ring sizes and substituents.
1,3-Dithiane derivatives: Sulfur-containing analogs with similar spiro structures.
Uniqueness
7-Methyl-1,5-dioxaspiro[5.5]undecane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Properties
CAS No. |
62715-34-8 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
11-methyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-5-2-3-6-10(9)11-7-4-8-12-10/h9H,2-8H2,1H3 |
InChI Key |
YIVLQOSPIVWTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.